molecular formula C12H6BrClF3NO2 B8560474 3-(3-Bromo-5-chlorophenoxy)-4-(trifluoromethyl)pyridin-2-ol

3-(3-Bromo-5-chlorophenoxy)-4-(trifluoromethyl)pyridin-2-ol

Cat. No.: B8560474
M. Wt: 368.53 g/mol
InChI Key: MYNCKACPCAUSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-5-chlorophenoxy)-4-(trifluoromethyl)pyridin-2-ol is a useful research compound. Its molecular formula is C12H6BrClF3NO2 and its molecular weight is 368.53 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H6BrClF3NO2

Molecular Weight

368.53 g/mol

IUPAC Name

3-(3-bromo-5-chlorophenoxy)-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C12H6BrClF3NO2/c13-6-3-7(14)5-8(4-6)20-10-9(12(15,16)17)1-2-18-11(10)19/h1-5H,(H,18,19)

InChI Key

MYNCKACPCAUSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a round bottom flask charged with 3-(3-bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine (9.1 g, 25.3 mmol) and potassium hydroxide (3.96 g, 70.5 mmol) was added tert-butanol (100 mL). This suspension was placed in an oil bath at 75° C. After 48 hours, the reaction mixture was allowed to cool to room temperature and was quenched with saturated aqueous ammonium chloride (50 mL) and diluted with water (50 mL). The mixture was extracted with ethyl acetate (2×100 mL) and the combined organic fractions were washed with water (3×100 mL). The solvent was evaporated under reduced pressure to yield a solid. This was adsorbed onto silica and purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column, eluting with 0-5% methanol in CH2Cl2 to give the title compound. 1H NMR (DMSO-d6) δ 12.68 (s, 1H), 7.58 (d, J=6.8 Hz, 1H), 7.44-7.40 (m, 1H), 7.20-7.18 (m, 1H), 7.13-7.10 (m, 1H), 6.47 (d, J=6.8 Hz, 1H). FIRMS (M+1)=367.9295.
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